6alpha-Hydroxy-5alpha-cholestane-d7

Description

BenchChem offers high-quality 6alpha-Hydroxy-5alpha-cholestane-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6alpha-Hydroxy-5alpha-cholestane-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

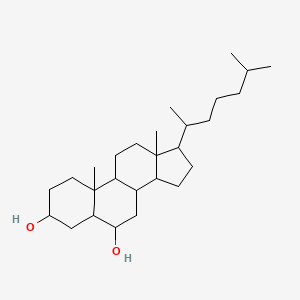

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWTYEQRXYIMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6α-Hydroxy-5α-cholestane-d7: Synthesis, Characterization, and Application as an Internal Standard

This technical guide provides a comprehensive overview of 6α-Hydroxy-5α-cholestane-d7, a deuterated oxysterol of significant interest to researchers in the fields of biochemistry, drug metabolism, and clinical diagnostics. As a stable isotope-labeled internal standard, it is an indispensable tool for the accurate quantification of its non-deuterated counterpart and related metabolites in complex biological matrices using mass spectrometry.

Introduction: The Significance of Deuterated Sterols in Quantitative Analysis

In the realm of analytical biochemistry, the adage "you can only measure what you can accurately quantify" holds profound truth. The study of oxysterols, a class of cholesterol oxidation products, has gained considerable traction due to their diverse biological activities and implications in various pathological conditions.[1][2] Accurate measurement of these low-abundance, structurally similar molecules in complex biological samples presents a significant analytical challenge.[3][4]

This is where stable isotope-labeled internal standards, such as 6α-Hydroxy-5α-cholestane-d7, become paramount.[5] By incorporating a known amount of the deuterated analogue into a sample prior to processing, variations arising from sample extraction, derivatization, and instrument response can be effectively normalized.[5] The co-elution of the deuterated standard with the endogenous analyte and their distinct mass-to-charge ratios allow for highly precise and accurate quantification by mass spectrometry.[5][6] This guide will delve into the specifics of 6α-Hydroxy-5α-cholestane-d7, from its fundamental identifiers to its practical application in a research setting.

Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is the cornerstone of reproducible scientific research. 6α-Hydroxy-5α-cholestane-d7 is the deuterium-labeled form of 6α-Hydroxy-5α-cholestane.[7][8][9] The following table summarizes its key identifiers and properties.

| Identifier | Value | Source |

| Chemical Name | 6α-Hydroxy-5α-cholestane-d7 | [7][8] |

| Synonyms | 6α-hydroxy-5α-cholestanol-d7 | [10] |

| CAS Number | 1246302-83-9 | [10] |

| Parent Compound | 6α-Hydroxy-5α-cholestane | [1] |

| Parent CAS Number | Not readily available; often referred to by its synonym's CAS. | |

| Parent Synonyms | 5α-Cholestane-3β,6α-diol | [1] |

Principles of Synthesis: The Art of Isotopic Labeling

The synthesis of deuterated sterols is a multi-step process that requires a deep understanding of stereoselective organic chemistry.[11][12] While the exact proprietary synthesis of 6α-Hydroxy-5α-cholestane-d7 is not publicly detailed, the general principles for introducing deuterium into a sterol backbone are well-established.[6][13][14]

A common strategy involves the use of deuterated reagents at specific steps in the synthetic pathway.[5][13] For instance, a ketone intermediate can be reduced with a deuterium source like sodium borodeuteride (NaBD4) to introduce a deuterium atom at a specific hydroxyl-bearing carbon.[5][13] Another approach involves base-catalyzed hydrogen-deuterium exchange in the presence of a deuterated solvent like deuterium oxide (D2O) to label positions adjacent to a carbonyl group.[13]

The synthesis of complex deuterated sterols often involves a combination of these techniques to achieve the desired labeling pattern and isotopic enrichment.[11][12][14] The goal is to produce a standard with high isotopic purity and stability, ensuring that the deuterium labels are not lost during sample preparation or analysis.

Application in Quantitative Mass Spectrometry: A Validated Protocol

The primary application of 6α-Hydroxy-5α-cholestane-d7 is as an internal standard for the quantification of 6α-Hydroxy-5α-cholestane and other related oxysterols in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][15]

Experimental Protocol: Quantification of 6α-Hydroxy-5α-cholestane in Human Plasma

This protocol outlines a typical workflow for the analysis of 6α-Hydroxy-5α-cholestane using 6α-Hydroxy-5α-cholestane-d7 as an internal standard.

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of 6α-Hydroxy-5α-cholestane-d7 in ethanol (internal standard).

- Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol for lipid extraction.

- Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

- Collect the lower organic layer and dry it under a stream of nitrogen.

2. Derivatization (for GC-MS analysis):

- To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

- Evaporate the derivatizing reagent under nitrogen and reconstitute the sample in 50 µL of hexane.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

- Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 10 minutes.

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitor the characteristic ions for the TMS-derivatized 6α-Hydroxy-5α-cholestane and 6α-Hydroxy-5α-cholestane-d7.

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard.

- Quantify the concentration of 6α-Hydroxy-5α-cholestane in the plasma sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

This self-validating system, where the internal standard experiences the same analytical variations as the analyte, ensures the trustworthiness and accuracy of the final quantitative result.

Workflow Visualization

The following diagram illustrates the key stages of the analytical workflow for the quantification of 6α-Hydroxy-5α-cholestane using its deuterated internal standard.

Caption: Workflow for the quantitative analysis of 6α-Hydroxy-5α-cholestane.

Conclusion

6α-Hydroxy-5α-cholestane-d7 serves as a critical tool for researchers investigating the role of oxysterols in health and disease. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for robust quantitative analysis. This guide has provided a comprehensive overview of its identifiers, the principles behind its synthesis, and a detailed protocol for its application, underscoring its importance in advancing our understanding of sterol metabolism.

References

-

Muchalski, H. (2017). Site-specific synthesis and application of deuterium-labeled sterols. Arkat USA. [Link]

-

Moula, A., et al. (1996). Synthesis of Deuterium-Labeled Plant Sterols and Analysis of Their Side-Chain Mobility by Solid State Deuterium NMR. The Journal of Organic Chemistry. [Link]

-

Scilit. (n.d.). Synthesis of Deuterium-Labeled Plant Sterols and Analysis of Their Side-Chain Mobility by Solid State Deuterium NMR. [Link]

-

Shoda, T., et al. (1990). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Steroids. [Link]

-

Akihisa, T., et al. (1999). Convenient Labeling of Sterols with Eight Deuterium Atoms. R Discovery. [Link]

-

Omichron. (n.d.). 6α-Hydroxy-5α-cholestane-d7. [Link]

-

Lee, J. H., et al. (1999). Rapid Analysis of Oxidized Cholesterol Derivatives by High-Performance Liquid Chromatography Combined with Diode-Array Ultraviol. JAOCS. [Link]

-

Hsu, F. F., & Turk, J. (2019). Analytical methods for cholesterol quantification. PMC. [Link]

-

Golinska, E., & Wozniak, A. (2024). A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) Rapid analysis of oxidized cholesterol derivatives by high-performance liquid chromatography combined with diode-array ultraviolet and evaporative laser light-scattering detection. [Link]

-

mRNA-assaydevelopment. (n.d.). 6α-Hydroxy-5α-cholestane-d7. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 6α-Hydroxy-5α-cholestane-d7 | Omichron [omichron.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 6α-Hydroxy-5α-cholestane-d7 | mRNA-assaydevelopment [mrna-assaydevelopment.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. scilit.com [scilit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Solid phase extraction (SPE) of 6alpha-Hydroxy-5alpha-cholestane-d7

Application Note: Precision Isolation of 6 -Hydroxy-5 -cholestane using Deuterated Standards and Orthogonal SPE

Abstract & Introduction

Oxysterols are oxidized derivatives of cholesterol that serve as potent bioactive lipids in cell signaling, cholesterol homeostasis, and the pathology of neurodegenerative diseases such as Niemann-Pick Type C (NPC) and Alzheimer’s. 6

Quantifying this analyte in biological matrices (plasma, serum, tissue) is analytically challenging due to the overwhelming abundance of unoxidized cholesterol (

The "d7" Advantage: The use of the deuterated analog (d7) is not merely for quantification but for process validation . By spiking the d7-standard prior to extraction, it compensates for variations in SPE recovery, ionization suppression (in LC-MS), and derivatization efficiency (in GC-MS).[1]

Physicochemical Context

Understanding the molecule is prerequisite to extraction logic.

| Property | Data | Implications for SPE |

| Analyte | 6 | Target molecule |

| Log P | ~6.5 (High Lipophilicity) | Requires strong organic solvents for elution; low solubility in water.[1] |

| Functional Groups | Hydroxyl (-OH) at C3, C6 (and potentially C5 depending on hydration) | Polar "handles" allow separation from non-polar cholesterol using Normal Phase SPE.[1] |

| Matrix | Plasma/Serum | High protein and lipid content requires saponification and protein precipitation. |

| pKa | Neutral | pH adjustment is less critical for retention but important for matrix suppression control. |

Materials & Reagents

-

Internal Standard: 6

-Hydroxy-5 -

SPE Cartridge: Silica (Si) based cartridges (e.g., 100mg or 200mg bed).

-

Why Silica? Reverse Phase (C18) co-elutes cholesterol and oxysterols too easily. Normal Phase Silica allows the elution of non-polar cholesterol before the more polar 6

-hydroxy oxysterol.

-

-

Saponification Reagents: 1M ethanolic KOH, Butylated Hydroxytoluene (BHT) (antioxidant).

-

Solvents: n-Hexane (HPLC grade), Isopropanol (IPA), Dichloromethane, Ethanol.[1]

Experimental Workflow

The following protocol is designed for Trace Enrichment , prioritizing the removal of cholesterol interference.

Phase 1: Sample Pre-treatment (Saponification)

Rationale: Most oxysterols exist as esters. Saponification releases the free sterol. BHT prevents artificial oxidation during the process.

-

Aliquot: Transfer 200

L of plasma/serum to a glass tube. -

Spike IS: Add 10

L of 6-

Critical: Allow 10 min equilibration for the IS to bind with matrix proteins.

-

-

Antioxidant: Add 10

L BHT (5 mg/mL in ethanol). -

Hydrolysis: Add 1 mL of 1M Ethanolic KOH.

-

Incubation: Incubate at 37°C for 1 hour in the dark (mild saponification).

-

Note: Avoid high heat (e.g., >60°C) to prevent thermal degradation of labile oxysterols.

-

-

LLE Extraction: Add 2 mL of Hexane and 1 mL of Water. Vortex vigorously (2 min). Centrifuge (2000 x g, 5 min).

-

Collection: Transfer the upper organic layer (Hexane) to a fresh tube. Evaporate to dryness under Nitrogen (

).

Phase 2: Solid Phase Extraction (The Cleanup)

Rationale: The dried residue contains cholesterol and oxysterols.[2][3] We use Silica SPE to fractionate them.[2][4][5][6]

Cartridge: Silica (Si) 100 mg / 1 mL.

| Step | Solvent / Action | Mechanism & Purpose |

| 1.[1][3][7][8] Condition | 2 mL Hexane | Activates silica surface; creates non-polar environment. |

| 2. Load | Reconstitute dried sample in 200 | Analytes adsorb to silica.[2] Non-polar lipids interact weakly. |

| 3. Wash 1 | 2 mL Hexane | Elutes Squalene & Cholesterol Esters. (Very low polarity). |

| 4. Wash 2 | 2 mL Hexane:Isopropanol (99:1 v/v) | Critical Step: Elutes the bulk of Cholesterol . The 1% IPA provides just enough polarity to move cholesterol but retain the di/tri-hydroxy oxysterols. |

| 5. Elution | 2 mL Hexane:Isopropanol (70:30 v/v) | Elutes 6 |

Phase 3: Post-Processing[1]

-

Evaporation: Dry the Eluate under

at 40°C. -

Reconstitution/Derivatization:

-

For LC-MS: Reconstitute in Methanol (or derivatize with Girard P reagent to enhance ionization).

-

For GC-MS: Derivatize with BSTFA + 1% TMCS (60°C, 30 min) to form TMS-ethers.[1]

-

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be monitored using the d7-standard.

A. Recovery Calculation

The d7-standard acts as the normalizer. Absolute recovery is calculated by comparing the area counts of the d7-spike pre-extraction vs. a d7-spike added post-extraction.

B. Matrix Effect (ME)

1-

Negative values indicate suppression.

-

Troubleshooting: If suppression is >20%, consider an additional protein precipitation step before saponification or using a smaller sample volume.

C. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of d7 | Incomplete elution from Silica.[1] | Increase IPA % in elution solvent (e.g., to 40%) or increase elution volume. |

| High Cholesterol Background | Wash 2 was too weak. | Ensure Wash 2 is exactly 99:1 Hexane:IPA. Pure Hexane may not move cholesterol enough. |

| Artificial Peaks | Auto-oxidation of cholesterol.[8][9] | Ensure BHT is added immediately. Perform saponification in the dark/under Argon. |

References

-

Griffiths, W. J., et al. (2013).[10] Analytical strategies for oxysterols. Biochemical and Biophysical Research Communications. Link

-

McDonald, J. G., et al. (2012).[10] Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Link

-

Dzeletovic, S., et al. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Chemistry. Link

-

Lütjohann, D., et al. (1995). High-performance liquid chromatography-gas chromatography of sterols and oxysterols. Journal of Chromatography B. Link

Sources

- 1. CAS 1250-95-9: 5α,6α-Epoxycholesterol | CymitQuimica [cymitquimica.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 10. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution HPLC Separation of Deuterated Cholestane Isomers

Abstract & Introduction

The accurate quantification of steroids often relies on deuterated internal standards (ISTDs). However, the separation of cholestane isomers—specifically the planar 5

This guide provides a definitive protocol for resolving deuterated cholestane isomers. Unlike generic steroid methods, this protocol leverages shape selectivity using C30 stationary phases and methanol-driven mobile phases to achieve baseline resolution between the 5

Theoretical Background: The Physics of Separation

Shape Selectivity (The 5 vs. 5 Challenge)

The primary separation mechanism for cholestane isomers is steric discrimination .

-

5

-Cholestane: The A/B ring fusion is trans, creating a flat, planar molecule. It penetrates deep into the stationary phase ligands, resulting in higher retention. -

5

-Cholestane: The A/B ring fusion is cis, creating a "bent" structure (approx. 90°). This steric bulk prevents deep intercalation, leading to earlier elution.

The Deuterium Isotope Effect

Replacing hydrogen with deuterium (D) shortens the C-D bond length (vs. C-H) and lowers the vibrational energy. This reduces the molecule's polarizability and effective van der Waals volume.[1]

-

Result: Deuterated steroids are slightly less hydrophobic than non-deuterated ones.

-

Observation: In Reversed-Phase LC (RPLC), deuterated analogs typically elute earlier than their non-deuterated forms (Resolution

is often 0.05 – 0.20 min depending on the number of D atoms).

Method Development Strategy (Decision Logic)

The following decision tree outlines the logic for selecting the optimal stationary phase and conditions for steroid isomer separation.

Figure 1: Strategic workflow for optimizing the separation of structural steroid isomers. Note the preference for C30 phases and Methanol over standard C18/Acetonitrile conditions.

Detailed Experimental Protocol

Reagents & Materials

-

Analytes: 5

-Cholestane-d4, 5 -

Solvents: LC-MS Grade Methanol (MeOH), Isopropanol (IPA), Water, Formic Acid.

-

Column: C30 Phase (e.g., YMC Carotenoid or Thermo Acclaim C30), 3 µm, 150 x 2.1 mm.

-

Alternative: Phenyl-Hexyl (for

-interaction selectivity) if C30 is unavailable.

-

Sample Preparation (Liquid-Liquid Extraction)

Note: Cholestanes are highly lipophilic and lack ionizable groups, making clean extraction vital.

-

Aliquot: Transfer 100 µL of biological matrix (plasma/serum) or standard solution to a glass tube.

-

Spike: Add 10 µL of Deuterated Internal Standard mix (1 µg/mL in MeOH).

-

Extract: Add 2 mL Hexane:Ethyl Acetate (90:10) .

-

Agitate: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 min.

-

Dry: Transfer the upper organic layer to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL 100% Methanol . (Do not use high water content or solubility issues will occur).

HPLC Conditions (The "Shape-Selective" Method)

This method uses a high-methanol gradient on a C30 column to maximize the separation factor (

| Parameter | Setting | Rationale |

| Column | C30 (Triacontyl) , 150 x 2.1 mm, 3 µm | C30 ligands are long and rigid, offering superior "slots" for planar molecules (5 |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium formate aids ionization in APCI. |

| Mobile Phase B | Methanol (MeOH) + 0.1% Formic Acid | MeOH allows the C30 chains to remain extended (ordered), unlike ACN which can cause ligand collapse or disorder. |

| Flow Rate | 0.35 mL/min | Optimized for 2.1mm ID columns. |

| Temperature | 15°C (Critical) | Lower temperature increases the rigidity of the stationary phase, enhancing shape discrimination. |

| Injection Vol | 2 - 5 µL | Keep low to prevent band broadening of lipophilic compounds. |

Gradient Table:

| Time (min) | % Mobile Phase B (MeOH) |

|---|---|

| 0.0 | 85% |

| 1.0 | 85% |

| 10.0 | 100% |

| 15.0 | 100% |

| 15.1 | 85% |

| 20.0 | 85% (Re-equilibration) |

Detection Parameters (APCI-MS/MS)

Cholestanes lack a strong chromophore (UV < 205nm is unreliable) and are hard to ionize by ESI. APCI (Atmospheric Pressure Chemical Ionization) in Positive mode is the gold standard.

-

Source: APCI (Positive)[2]

-

Corona Current: 4 - 5 µA

-

Vaporizer Temp: 350°C (High heat needed to vaporize neutral steroids)

-

Drying Gas: 5 L/min at 300°C

-

Transitions (MRM):

-

Cholestane-d0:

373.4 -

Cholestane-d4:

377.4 -

Note: The precursor is often

. Verify specific adducts (

-

Data Analysis & Expected Results

Retention Order

Under the described C30/MeOH conditions, the elution order will be:

-

5

-Cholestane-d(n) (Bent, Deuterated) - Elutes First -

5

-Cholestane-d0 (Bent, Protiated) -

5

-Cholestane-d(n) (Planar, Deuterated) -

5

-Cholestane-d0 (Planar, Protiated) - Elutes Last

Note: The 5

Resolution Calculation

Ensure the method achieves baseline resolution (

Troubleshooting The "Isotope Shift"

If the deuterated standard separates too widely from the analyte (causing matrix effect differences):

-

Switch to ACN: Acetonitrile reduces shape selectivity and may compress the peaks closer together.

-

Increase Temperature: Running at 40-50°C reduces the thermodynamic differences between the isotopes, merging the peaks (though this sacrifices 5

/5

References

-

Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Retrieved from [Link]

- Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. (Contextual grounding on isotope effects in RPLC).

- Sander, L. C., & Wise, S. A. (1990). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Stability of 6alpha-Hydroxy-5alpha-cholestane-d7 in frozen serum

Technical Support Center: Stability of 6 -Hydroxy-5 -cholestane-

Case ID: OX-STAB-001 Status: Active Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary

Is 6

Unlike cholesterol (

Module 1: Storage & Handling Protocols

The "Cold Chain" Mandate

The integrity of your internal standard (

| Storage Condition | Stability Rating | Recommendation |

| -80°C (Deep Freeze) | Optimal | Standard. Stable for >12 months.[1] Metabolic enzymes are dormant.[1] |

| -20°C (Freezer) | Sub-optimal | Acceptable for <3[1] months. Slow enzymatic activity may persist; ice crystal formation can damage proteins, altering matrix effects.[1] |

| 4°C (Refrigerated) | Critical Risk | Do not store. Significant degradation observed within 24–48 hours due to microbial growth and enzymatic hydrolysis.[1] |

| Room Temp (25°C) | Failure | Rapid equilibration of lipoproteins; potential oxidation of endogenous sterols complicates IS ratio.[1] |

Freeze-Thaw (F/T) Stability

Repeated F/T cycles physically shear lipoproteins (LDL/HDL), releasing sequestered sterols and altering the extraction efficiency of the serum matrix.[1]

-

Limit: Maximum 2 cycles .

-

Best Practice: Aliquot serum immediately upon collection into single-use volumes (e.g., 100 µL).

-

The "Flash Thaw" Rule: Thaw samples rapidly in a room-temperature water bath (not hot water) and process immediately. Do not let them sit on the bench.

Module 2: Experimental Workflow & Artifact Prevention

The most critical moment for 6

The Antioxidant Shield

You must add an antioxidant before or concurrently with the Internal Standard.

-

Reagent: Butylated Hydroxytoluene (BHT) or Triphenylphosphine (TPP).[1]

-

Concentration: 50 µg/mL BHT in the extraction solvent (Methanol/Ethanol).

-

Mechanism: BHT acts as a radical scavenger, preventing the propagation of lipid peroxidation chains that could attack the IS or the analyte.

Visualization: The "Safe-Path" Extraction Workflow

The following diagram outlines the validated pathway to minimize IS degradation and isotopic exchange.

Figure 1: Optimized workflow for processing deuterated oxysterols. Note the critical insertion of BHT at the thawing stage to prevent oxidative artifacts.

Module 3: Troubleshooting (FAQ)

Q1: I see a "mass shift" in my Internal Standard. Is the deuterium exchanging?

Diagnosis: Unlikely to be metabolic.[1] Root Cause:

-

Acidic Conditions: If your

label is on the steroid nucleus (rings) and you use strong acid during extraction or LC mobile phase, acid-catalyzed enolization can cause H/D exchange.[1] -

Label Location: Most high-quality standards place the

on the side chain (C25, C26, C27).[1] This region is chemically inert to exchange under standard biological conditions.[1] Solution: Verify the certificate of analysis for the label position. Avoid heating >60°C in acidic media.

Q2: My IS recovery is low (<50%), but the analyte looks fine.

Diagnosis: Matrix suppression or solubility issues. Root Cause:

-

Solubility: 5

-cholestane derivatives are highly lipophilic.[1] If you reconstitute in high-water content solvent (e.g., 50% MeOH), the IS may crash out or stick to the vial walls.[1] -

Ion Suppression: Phospholipids in serum suppress ionization in ESI-MS.[1] Solution:

-

Reconstitute in 100% Methanol or Isopropanol first, then dilute.[1]

-

Use a column flush or divert valve to send phospholipids (late eluters) to waste.[1]

Q3: Can I use alkaline saponification?

Diagnosis: Yes, but proceed with caution.

Technical Insight: Saponification is necessary to measure total oxysterols (esterified + free).[1] 6

Module 4: Scientific Rationale (E-E-A-T)

Structural Stability: 5 vs.

The stability of 6

-

Cholesterol (

): Contains a double bond at C5-C6.[1] The C7 position is allylic, meaning the C-H bond energy is lower (~88 kcal/mol), making it highly reactive to reactive oxygen species (ROS).[1] -

5

-Cholestane: The double bond is reduced.[1] The ring system is rigid and lacks the allylic activation energy. Therefore, 6

The Deuterium Isotope Effect

The

-

Mass Shift: Separates the IS from the endogenous analyte in Mass Spectrometry (+7 Da).

-

Kinetic Isotope Effect (Secondary): While primarily for detection, C-D bonds are stronger than C-H bonds.[1] If the deuterium is located at sites susceptible to metabolic attack (e.g., side-chain hydroxylation), the

analog will be more stable than the non-labeled compound, potentially leading to slight differential recovery if enzymatic activity isn't quenched [1].

Matrix Effects in Frozen Serum

Freezing serum precipitates lipoproteins (cryoprecipitates).[1] Upon thawing, these aggregates may not fully resolubilize, trapping the lipophilic IS if it is added to a cold sample. Rule: Always bring serum to room temperature and vortex vigorously before adding the IS to ensure homogenous distribution [2].

References

-

Griffiths, W. J., & Wang, Y. (2020).[1] Analysis of oxysterols in biological fluids and tissues. Journal of Steroid Biochemistry and Molecular Biology .

-

Dzeletovic, S., et al. (1995).[1][2] Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Biochemistry .

-

McDonald, J. G., et al. (2007).[1] Extraction and analysis of sterols in biological matrices by liquid chromatography-mass spectrometry. Methods in Enzymology .

-

Cayman Chemical. (n.d.).[1] Product Information: 5

,6

Disclaimer: This guide is for research use only. Always validate methods according to your laboratory's SOPs and regulatory requirements (GLP/GMP).

Optimizing collision energy for 6alpha-Hydroxy-5alpha-cholestane-d7 transitions

This guide functions as an autonomous Technical Support Center for researchers working with 6

Subject: 6

Executive Summary & Compound Profile

This internal standard (IS) is critical for normalizing variations in ionization efficiency and recovery during oxysterol profiling. Unlike standard cholesterol, the 6

| Parameter | Specification |

| Compound Name | 6 |

| Chemical Formula | |

| Molecular Weight | ~411.71 Da (Calculated) |

| Target Analyte | 6 |

| Primary Ionization | ESI(+) (Ammonium Adducts preferred) or APCI(+) |

| Key Challenge | Low ionization efficiency; thermal instability (water loss). |

The Optimization Workflow (Protocol)

Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-Trap) and gas pressures necessitate empirical tuning. Follow this "Ramp & Refine" protocol.

Phase A: Precursor Ion Selection

Before optimizing Collision Energy (CE), you must lock in the correct precursor. Oxysterols in ESI(+) typically form ammonium adducts

-

Preparation: Dilute d7-6

-OHC stock to 1 µg/mL in Methanol:Water (90:10) + 5mM Ammonium Formate. -

Infusion: Infuse directly at 10 µL/min.

-

Q1 Scan: Scan range m/z 350–450.

-

Look for:429.7 (

) or 394.7 ( -

Note: If 394.7 is dominant without CE applied, your source temperature or Declustering Potential (DP) is too high. Lower them to preserve the intact adduct if possible, as it often yields cleaner MS/MS spectra.

-

Phase B: Automated CE Ramping

Once the precursor is isolated (e.g., m/z 429.7), perform a "Product Ion Scan" while ramping the CE.

-

Step 1: Set Q1 to 429.7.

-

Step 2: Set Q3 to scan m/z 100–430.

-

Step 3: Ramp CE from 5 eV to 60 eV in increments of 2 eV.

-

Step 4: Plot intensity vs. CE for key fragments.

Visualization: Optimization Logic Flow

The following diagram illustrates the decision matrix for optimizing this specific compound.

Caption: Decision tree for selecting precursor ions and initiating collision energy ramps.

Recommended Transitions & CE Ranges

Based on standard triple quadrupole behaviors (e.g., Sciex 6500+, Waters Xevo), the following transitions are the starting point for your optimization.

Crucial Note: The "d7" label is typically on the isopropyl side chain (positions 25, 26, 27). Avoid transitions that represent ring fragmentation losing the side chain, as these will mimic the unlabeled analyte.

| Precursor (m/z) | Product (m/z) | Loss Identity | Est. Optimal CE (eV) | Role |

| 429.7 ( | 411.7 | Loss of | 5 – 10 | Poor specificity (Avoid) |

| 429.7 ( | 394.7 | Loss of | 15 – 20 | Qualifier |

| 429.7 ( | 376.7 | Loss of | 25 – 35 | Quantifier (Primary) |

| 394.7 ( | 376.7 | Loss of | 20 – 30 | Alt. Quantifier |

| 394.7 ( | 161.1 | Ring C cleavage | 45 – 55 | High Specificity (Check Sensitivity) |

Troubleshooting Guide (FAQ)

Issue 1: "I see the precursor, but my product ion signal is unstable."

Diagnosis: This is often caused by "Crosstalk" or Thermal Instability .

-

The Science: Oxysterols are thermally labile. If your source temperature (TEM) is too high (>450°C), the molecule dehydrates before it enters the collision cell. The instrument then tries to fragment a precursor that no longer exists in that form.

-

The Fix:

-

Lower Source Temp to 300–350°C.

-

Check the Declustering Potential (DP) or Cone Voltage . If too high, it induces in-source fragmentation.

-

Protocol: Ramp DP from 0 to 100 V. Select the value where the intact adduct (

429.7) is maximal, not the dehydrated form.

-

Issue 2: "My calibration curve is non-linear at low concentrations."

Diagnosis: Deuterium Isotope Effect or Isobaric Interference.

-

The Science: The d7-labeled standard is slightly more lipophilic than the unlabeled analyte, leading to a slight retention time shift (usually elutes slightly earlier on C18). If your integration window is too tight, you might clip the peak.

-

The Fix:

-

Widen the expected Retention Time (RT) window for the IS.

-

Ensure your CE is optimized for the d7 transition specifically. The optimal CE for the d7 species is often 1–2 eV higher than the unlabeled species due to the heavier mass (kinetic energy effect).

-

Issue 3: "Signal intensity is extremely low compared to cholesterol."

Diagnosis: Poor Ionization Efficiency.

-

The Science: 6-hydroxycholestane lacks a strong protonation site (like an amine). It relies on weak adduct formation.

-

The Fix:

-

Mobile Phase Additive: Ensure you are using Ammonium Formate (5mM) or Ammonium Acetate . Formic acid alone often suppresses signal for neutral sterols.

-

Derivatization (Advanced): If direct analysis fails, consider derivatization with Girard P reagent (GP) or Picolinic Acid . This adds a charged moiety, increasing sensitivity by 100–1000x.

-

Note: If you derivatize, you must re-optimize CE completely, as the fragmentation pathway changes from water loss to tag-specific cleavage.

-

Advanced Mechanism: Fragmentation Pathway

Understanding why we choose specific transitions helps in troubleshooting. The diagram below details the fragmentation logic for the ammonium adduct.

Caption: Step-wise fragmentation of the ammonium adduct. The double water loss (m/z 376.7) provides the most stable quantifier.

References

-

Avanti Polar Lipids.6

-hydroxy-5 - Griffiths, W. J., & Wang, Y. (2011). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews.

-

McDonald, J. G., et al. (2007). "Extraction and analysis of sterols... using LC-MS/MS." LIPID MAPS Protocols. (Standardizes the ammonium acetate mobile phase requirement). Available at: [Link]

-

Honda, A., et al. (2009). "Highly sensitive analysis of sterols using LC-ESI-MS/MS." Journal of Lipid Research.[1] (Discusses the specific water-loss transitions for diol sterols).

Sources

Technical Support Center: Ensuring the Stability of d7-Cholestanes

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the proper storage and handling of d7-cholestanes. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you maintain the integrity of these critical internal standards and research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of d7-cholestane degradation?

A1: The primary cause of degradation for d7-cholestanes, much like their non-labeled counterpart cholesterol, is oxidation.[1] This process, often referred to as autoxidation, is a free-radical-mediated chain reaction that occurs in the presence of oxygen. Key environmental factors that accelerate oxidation include exposure to light (photo-oxidation), elevated temperatures, and the presence of atmospheric oxygen. The oxidation of the cholesterol core structure leads to the formation of various oxysterols, which can compromise the purity and concentration of your d7-cholestane standard.

Q2: What are the ideal storage conditions for solid d7-cholestanes?

A2: For long-term stability, solid d7-cholestanes should be stored at low temperatures. Commercial suppliers of d7-cholesterol recommend storage at -20°C.[2] At this temperature, the compound is stable for at least one year. To further minimize degradation, it is best practice to store the solid compound in a tightly sealed container, purged with an inert gas like argon or nitrogen to displace oxygen, and protected from light.

Q3: How should I store d7-cholestane solutions?

A3: Solutions of d7-cholestanes are also susceptible to degradation and require careful storage. For stock solutions prepared in an organic solvent such as methanol, storage at -20°C is recommended. For extended long-term storage of several months, some sources suggest even lower temperatures of -80°C.[3][4] It is crucial to use high-purity solvents and to minimize the headspace in the storage vial to reduce the amount of oxygen present. Aliquoting stock solutions into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and contamination.[5]

Q4: What is the recommended solvent for preparing d7-cholestane solutions?

A4: Methanol is a commonly used and recommended solvent for preparing solutions of deuterated cholesterol.[6] It is a moderately polar solvent that effectively dissolves cholesterol and its deuterated analogs.[7][8] When preparing solutions for analytical purposes, it is imperative to use high-purity, HPLC, or mass spectrometry-grade solvents to avoid introducing contaminants that could interfere with your analysis or catalyze degradation.

Q5: How stable are d7-cholestanes in biological samples during experimental procedures?

A5: The stability of d7-cholestanes in biological matrices, such as tissue homogenates, is a critical consideration. Studies have shown that lipids in tissue homogenates are generally stable when samples are kept in ice water, with over 90% of investigated lipid class ratios remaining unchanged after 35 minutes.[9] However, at room temperature, significant degradation can occur in a short period. Therefore, it is essential to keep biological samples containing d7-cholestanes on ice or frozen throughout the extraction and analysis process to minimize degradation.[9]

Troubleshooting Guide: Investigating d7-Cholestane Degradation

Encountering unexpected results, such as poor calibration curves or inaccurate quantification, can be frustrating. This troubleshooting guide provides a logical workflow to identify and resolve potential issues related to d7-cholestane degradation.

Issue 1: Non-Linear Calibration Curves, Especially at Low Concentrations

-

Potential Cause: Degradation of the d7-cholestane internal standard, leading to a lower-than-expected response.

-

Troubleshooting Steps:

-

Prepare a Fresh Standard: Prepare a new stock solution of d7-cholestane from the solid material.

-

Compare Responses: Analyze the freshly prepared standard and compare its response to the older standard. A significantly higher response from the fresh standard suggests degradation of the old one.

-

Check for Impurities: Analyze the d7-cholestane standard by itself using mass spectrometry to check for the presence of oxidized products (oxysterols).

-

Issue 2: Inaccurate Quantification and Poor Reproducibility

-

Potential Cause: Inconsistent degradation of d7-cholestane across samples and standards due to variations in handling and storage.

-

Troubleshooting Steps:

-

Review Sample Handling Procedures: Ensure that all samples, standards, and quality controls are handled consistently and kept at low temperatures throughout the experimental workflow.

-

Evaluate Extraction Efficiency: Differential degradation during sample extraction can lead to variability. Ensure the extraction process is rapid and performed at low temperatures.

-

Assess Matrix Effects: While deuterated standards are used to correct for matrix effects, significant degradation can alter their ionization efficiency differently from the analyte. Evaluate matrix effects by comparing the response of the standard in a neat solution versus a post-extraction spiked matrix sample.

-

Issue 3: Appearance of Unexpected Peaks in Mass Spectrometry Analysis

-

Potential Cause: Formation of degradation products (oxysterols) from the d7-cholestane standard.

-

Troubleshooting Steps:

-

Identify Potential Degradation Products: Common oxidation products of cholesterol include 7-ketocholesterol and various hydroxycholesterols. Check for the corresponding masses of these deuterated analogs in your mass spectra.

-

Implement Preventative Storage: If degradation is confirmed, immediately review and improve your storage conditions. Ensure the standard is stored at the recommended temperature, protected from light, and under an inert atmosphere.

-

Visualizing the Problem: Degradation and Troubleshooting

To better understand the degradation process and the logical steps for troubleshooting, the following diagrams are provided.

Caption: Primary degradation pathway of d7-cholestane.

Caption: Troubleshooting workflow for d7-cholestane degradation.

Experimental Protocols

Protocol 1: Preparation of d7-Cholestane Stock Solution

Objective: To prepare a concentrated stock solution of d7-cholestane for long-term storage.

Materials:

-

Solid d7-cholestane

-

High-purity methanol (HPLC or MS grade)

-

Amber glass vial with a Teflon-lined screw cap

-

Inert gas (argon or nitrogen)

-

Analytical balance

Procedure:

-

Allow the container of solid d7-cholestane to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of solid d7-cholestane using an analytical balance.

-

Transfer the weighed solid to a clean amber glass vial.

-

Add the calculated volume of high-purity methanol to achieve the desired concentration (e.g., 1 mg/mL).

-

Vortex the solution until the solid is completely dissolved.

-

Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.

-

Tightly seal the vial with the Teflon-lined screw cap.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of d7-Cholestane Working Solutions

Objective: To prepare diluted working solutions from the stock solution for daily experimental use.

Materials:

-

d7-cholestane stock solution

-

High-purity methanol (HPLC or MS grade)

-

Small volume amber glass vials with Teflon-lined screw caps

Procedure:

-

Remove the stock solution from the freezer and allow it to equilibrate to room temperature.

-

Vortex the stock solution briefly to ensure homogeneity.

-

Perform serial dilutions of the stock solution with high-purity methanol to achieve the desired working concentrations.

-

Transfer the working solutions to small, appropriately labeled amber glass vials.

-

If not for immediate use, flush the headspace with an inert gas before sealing.

-

Store working solutions at -20°C. It is advisable to prepare fresh working solutions regularly and avoid using them for extended periods if stored at 4°C.

Summary of Storage Conditions

| Form | Solvent | Temperature | Duration | Key Considerations |

| Solid | N/A | -20°C | ≥ 1 year | Store in a tightly sealed container, protected from light, under an inert atmosphere. |

| Stock Solution | Methanol | -20°C to -80°C | Months | Use high-purity solvent, amber glass vials, and an inert atmosphere. Aliquot to avoid freeze-thaw cycles. |

| Working Solution | Methanol | -20°C | Days to Weeks | Prepare fresh as needed. Protect from light. |

References

- BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. BenchChem.

- Cayman Chemical. (2025, October 7).

-

SciELO. (2011). Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: a new deuterated standard in petroleum analysis. Retrieved from [Link]

- BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. BenchChem.

- Kinter, M., & Sherman, W. R. (2000). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Journal of Agricultural and Food Chemistry, 48(5), 1845-1850.

-

RSC Publishing. (2015). Solvation of cholesterol in different solvents: a molecular dynamics simulation study. Retrieved from [Link]

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC. BenchChem.

- van Meer, G., de Kroon, A. I., & Holthuis, J. C. (2008). Cholesterol as a co-solvent and a ligand for membrane proteins. FEBS Letters, 582(13), 1865-1873.

-

ResearchGate. (n.d.). Solvation of Cholesterol in Different Solvents: Molecular Dynamics Simulation Study | Request PDF. Retrieved from [Link]

-

ResearchGate. (2026, February 22). Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis. Retrieved from [Link]

- Lee, Y. S., & Kim, D. P. (2025, May 5). Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method. Membranes, 15(5), 334.

-

LIPID MAPS. (2007, September 26). Sterols Mass Spectra Protocol. Retrieved from [Link]

-

ANSTO. (2021, June 7). The power of deuteration brings insight for mRNA-based drug delivery and vaccines. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2019, September 9). Side-chain deuterated cholesterol as a molecular probe to determine membrane order and cholesterol partitioning. Retrieved from [Link]

-

MDPI. (2024, December 23). Synthesis of a Cholesterol Derivative and Its Application in Gel Emulsion Preparation. Retrieved from [Link]

- Ghaffari, S., et al. (2023, March 31).

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- BenchChem. (2025).

-

Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. Retrieved from [Link]

Sources

- 1. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Solvation of cholesterol in different solvents: a molecular dynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Solubility Issues of Steroid Standards in Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the solubility of steroid standards in methanol. Steroids, due to their hydrophobic nature, often present solubility challenges that can impact experimental accuracy and reproducibility. This resource will equip you with the knowledge to overcome these issues, ensuring the integrity of your research.

Troubleshooting Guide: When Your Steroid Standard Won't Dissolve

Encountering solubility issues with steroid standards can be a frustrating experience. This section provides a systematic approach to diagnosing and resolving these problems.

Problem 1: My steroid standard is not dissolving in methanol, or the solution appears cloudy.

This is a common issue stemming from the inherent low aqueous solubility of many steroids.[1][2][3] Even in a more polar organic solvent like methanol, some steroids may require specific conditions to fully dissolve.

Causality and Step-by-Step Protocol

The primary reason for poor solubility is that the energy required to break the crystal lattice of the steroid is greater than the energy released by its interaction with the solvent molecules.[4] The following steps can help overcome this energy barrier:

Protocol for Enhancing Solubility:

-

Initial Dissolution Attempt:

-

Sonication:

-

If the solution remains cloudy or particles are visible, place the vial in an ultrasonic bath.[5]

-

Sonicate for 15-30 minutes. The ultrasonic waves provide the energy needed to break up aggregates and facilitate solvent interaction.

-

-

Gentle Warming:

-

If sonication is insufficient, gently warm the solution in a water bath.

-

Crucial Note: Do not exceed 40-50°C, as higher temperatures can potentially degrade some steroid compounds.[7][8] Increased temperature enhances the kinetic energy of both the solvent and solute molecules, promoting dissolution.[4][7][9]

-

-

Final Assessment:

-

After each step, visually inspect the solution against a dark background to ensure it is clear and free of particulates.

-

Logical Flow for Troubleshooting Insolubility

Caption: A step-by-step workflow for dissolving steroid standards.

Problem 2: My steroid standard precipitates out of solution after being stored.

Precipitation upon storage, especially at lower temperatures, indicates that the solution was likely saturated or supersaturated at room temperature.

Causality and Best Practices

The solubility of most compounds, including steroids, is temperature-dependent.[4][7][9] As the temperature decreases, the solvent's capacity to hold the solute in solution diminishes, leading to precipitation. Repeated freeze-thaw cycles can also promote precipitation and degradation.[10]

Protocol for Stable Stock Solution Preparation and Storage:

-

Prepare a High-Concentration Stock Solution: It is best practice to prepare a concentrated stock solution in a solvent where the steroid is highly soluble, such as DMSO or pure ethanol.[10][11][12] This stock can then be diluted into methanol or your working buffer.

-

Determine the Optimal Storage Temperature: While -20°C is a common storage temperature for many standards, for some steroids dissolved in methanol, refrigeration at 2-8°C may be sufficient and can prevent precipitation caused by extreme cold.[12]

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[10]

-

Re-dissolving Precipitate: If precipitation occurs upon thawing, bring the aliquot to room temperature and repeat the sonication and gentle warming steps outlined in Problem 1 before use.

Frequently Asked Questions (FAQs)

Q1: Why is methanol a commonly used solvent for steroid standards?

Methanol is a versatile solvent for many analytical applications, including chromatography and mass spectrometry.[6] It is a polar protic solvent that can dissolve a wide range of compounds, including many steroids.[5][13][14] For LC-MS applications, using methanol for the standard solution can ensure compatibility with the mobile phase.[15]

Q2: Are there alternative solvents I can use if my steroid is insoluble in methanol?

Yes, several other organic solvents can be used, often with better solubilizing power for highly non-polar steroids.

| Solvent | Polarity Index | Notes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | An excellent solvent for a wide range of hydrophobic compounds, including many steroids.[10] |

| Ethanol | 5.2 | Generally, a better solvent for steroids than methanol due to its slightly lower polarity.[11][16] |

| Acetonitrile (ACN) | 5.8 | Another common solvent in analytical chemistry, sometimes offering different solubility characteristics than methanol.[5] |

| Dichloromethane (DCM) | 3.1 | A non-polar solvent suitable for highly lipophilic steroids.[11] |

Q3: Can I use a co-solvent to improve the solubility of my steroid standard in methanol?

Absolutely. Using a co-solvent system is a highly effective strategy.[17][18] A small amount of a stronger organic solvent can significantly enhance the solubility of a steroid in methanol.

Experimental Protocol for Co-Solvent Screening:

-

Prepare a Concentrated Stock: Dissolve the steroid in a minimal amount of a strong solvent like DMSO or ethanol (e.g., 10 mg/mL).[11]

-

Create a Co-Solvent Gradient: Prepare a series of vials with your primary solvent (methanol) and add increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%).

-

Spike and Observe: Add a small, known volume of your concentrated stock to each co-solvent mixture.

-

Equilibrate: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.

-

Assess Solubility: Visually inspect for any precipitation or cloudiness. You can also quantify the dissolved steroid using a validated analytical method like HPLC-UV.[11]

Q4: How does the molecular structure of a steroid affect its solubility in methanol?

The solubility of a steroid is a delicate balance between its lipophilic hydrocarbon backbone and the number and nature of its polar functional groups (e.g., hydroxyl, keto groups).[4] Generally, an increase in the number of polar groups will increase its solubility in polar solvents like methanol. Conversely, more lipophilic steroids with fewer polar functionalities will be less soluble in methanol.[19]

Q5: What is steroid aggregation and how can I prevent it?

Steroid aggregation is the formation of small clusters of steroid molecules in solution.[20][21] This can be a precursor to precipitation and can lead to inaccurate quantification. Aggregation is more common with certain steroids and can be influenced by factors like concentration, solvent composition, and temperature.[20] To minimize aggregation, follow the best practices for preparing and storing stock solutions, including using the appropriate solvent and avoiding repeated freeze-thaw cycles.

Q6: How should I properly store my steroid standards in methanol for long-term stability?

For long-term stability, store steroid standards dissolved in methanol at -20°C in tightly sealed, light-protected vials.[10] Aliquoting into single-use vials is highly recommended to prevent contamination and degradation from multiple freeze-thaw cycles.[10] Studies on the long-term stability of steroid conjugates have shown that proper storage is crucial for maintaining sample integrity.[22][23][24]

Decision Tree for Solvent Selection

Caption: A decision-making workflow for selecting an appropriate solvent.

References

- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Publishing. (2025, May 27).

- Application Notes and Protocols: Preparing Dexamethasone Stock Solutions for Cell Culture Experiments - Benchchem.

-

Bakatselou, V., Oppenheim, R. C., & Dressman, J. B. (1991). Solubilization and wetting effects of bile salts on the dissolution of steroids. Pharmaceutical research, 8(12), 1461–1469. [Link]

- Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution. (1991). PubMed.

- Solubility determination and characterisation of steroids Mapping of temperature and humidity fluctuations in an emergency medi - University of Malta.

- UNIT 1 SOLUBILITY OF DRUGS.

- Dixit, A. K., Singh, R. P., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.

- Kim, J. H., Lee, J. H., Lee, S. H., & Kim, Y. H. (2014). Size and Aggregation of Corticosteroids Used for Epidural Injections. Pain Physician, 17(1), 55-61.

- Novel analytical methods for the determination of steroid hormones in edible matrices - hdb. (2008, January 22).

- Zia, H., Ma, J. K., O'Donnell, J. P., & Luzzi, L. A. (1991). Cosolvency of Dimethyl Isosorbide for Steroid Solubility. Pharmaceutical Research, 8(4), 502-504.

- Solubility of Cortisone and Hydrocortisone in Supercritical Carbon Dioxide and Ethanol | Journal of Chemical & Engineering Data - ACS Publications. (2023, February 2).

- Jalali, M. B., & Malekkpour, A. (2007). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. Iranian Journal of Pharmaceutical Research, 6(1), 25-31.

- Technical Support Center: Overcoming Solubility Challenges with Silandrone - Benchchem.

- Preparing Stock Solutions - PhytoTech Labs.

- Solvent Bar Microextraction Method Based on a Natural Deep Eutectic Solvent and Multivariate Optimization for Determination of Steroid Hormones in Urine and Water - MDPI. (2024, May 23).

- (a) Solubility test of sex steroid hormones in solvent medium (Dimethyl... - ResearchGate.

- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC.

- WO2014197398A1 - Corticosteroid compositions - Google Patents.

- Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC.

- (PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry - ResearchGate.

- Effect of temperature on solubility and interfacial tension in methanol solvent.

- Steroids Standard Mixture (SMB00968) – Technical Bulletin - MilliporeSigma.

- Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry. (2020, October 9).

- Steroid Solid Extraction Protocol - Arbor Assays.

- Top Ten Tips for Making Stock Solutions - Bitesize Bio. (2025, May 27).

- Microscopic Study of Injectable Steroids: Effects of Postmixing Time on Particle Aggregation - :::::Pain Physician:::::.

- PREPARING SOLUTIONS AND MAKING DILUTIONS.

- Important considerations for the utilisation of methanolysis in steroid analysis - PubMed. (2018, September 15).

- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21).

- Long-term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids - PubMed. (2022, May 15).

- Long‐term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids | Request PDF - ResearchGate.

- Structure-dependent retention of steroid hormones by common laboratory materials - PMC. (2019, December 26).

- Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF - ResearchGate. (2025, November 28).

- KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents.

- Long‐term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids - Scite.ai.

- Comparison of methanol and water solvents in extraction of steroids... - ResearchGate.

- Chromatograms of (a) standard solution of steroids in methanol (20 μg L⁻¹) and unspiked samples including - ResearchGate.

- IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC 1 - Asean.

- The effect of temperature and methanol–water mixture on pressurized hot water extraction (PHWE) of anti-HIV analogoues from Bidens pilosa - PMC. (2016, June 8).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]

- 4. bspublications.net [bspublications.net]

- 5. um.edu.mt [um.edu.mt]

- 6. asean.org [asean.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of temperature and methanol–water mixture on pressurized hot water extraction (PHWE) of anti-HIV analogoues from Bidens pilosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. phytotechlab.com [phytotechlab.com]

- 13. hdb.ugent.be [hdb.ugent.be]

- 14. researchgate.net [researchgate.net]

- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arborassays.com [arborassays.com]

- 17. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

- 19. Solubilization and wetting effects of bile salts on the dissolution of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. painphysicianjournal.com [painphysicianjournal.com]

- 22. Long-term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scite.ai [scite.ai]

Validation & Comparative

A Researcher's Guide to Isotope Effects on the Chromatographic Retention of 6α-Hydroxy-5α-cholestane-d7

In the precise world of quantitative bioanalysis, especially within drug development and metabolism studies, stable isotope-labeled (SIL) compounds are the gold standard for internal standards. The assumption is that a SIL analog, like 6α-Hydroxy-5α-cholestane-d7, will behave identically to its non-labeled, or protiated, counterpart. However, a subtle quantum-level phenomenon known as the chromatographic isotope effect can challenge this assumption, leading to shifts in retention time that can have significant analytical implications.[1]

This guide provides an in-depth comparison of the chromatographic behavior of 6α-Hydroxy-5α-cholestane and its d7 isotopologue. We will explore the molecular underpinnings of this effect, present a detailed experimental workflow for its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the practical consequences for researchers in the field.

The Molecular Basis of the Chromatographic Isotope Effect

The separation of deuterated and protiated compounds in chromatography is not due to the mass difference itself, but rather to how that mass difference influences molecular size and intermolecular forces.[2] In gas chromatography, particularly on non-polar stationary phases, deuterated compounds often elute earlier than their protiated analogs.[3][4] This phenomenon, known as the "inverse isotope effect," is rooted in two key principles:

-

Zero-Point Energy (ZPE): The C-D bond has a lower zero-point vibrational energy than a C-H bond.[5][6] This makes the C-D bond effectively shorter and stronger. While this is critical for understanding kinetic isotope effects where bonds are broken, in chromatography, its influence on intermolecular forces is more nuanced.[7]

-

Van der Waals Interactions: The shorter, less-polarizable C-D bond leads to slightly weaker intermolecular dispersion forces (a type of van der Waals force) between the analyte and the stationary phase.[8][9][10] In GC, retention is governed by the strength of these interactions; weaker interactions result in less retention and, therefore, an earlier elution time.[4] The separation is thus primarily an enthalpy-driven process.[11]

Essentially, the deuterated molecule is very slightly "smaller" in its interaction profile, leading to a reduced affinity for the stationary phase.

Caption: Causality of the inverse isotope effect in GC.

A Comparative Experimental Workflow

To empirically demonstrate the isotope effect on 6α-Hydroxy-5α-cholestane-d7, a carefully controlled GC-MS experiment is required. Steroids and sterols are not sufficiently volatile for direct GC analysis and must first be derivatized.[12] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective method to increase volatility and improve peak shape.[12][13]

Caption: Experimental workflow for analyzing the isotope effect.

Experimental Protocol

1. Sample Preparation:

-

Prepare separate 1 mg/mL stock solutions of 6α-Hydroxy-5α-cholestane and 6α-Hydroxy-5α-cholestane-d7 in a suitable organic solvent like ethyl acetate.

-

Create a mixed working solution containing 50 µg/mL of each compound by combining aliquots of the stock solutions.

2. Silylation (Derivatization):

-

Pipette 100 µL of the mixed working solution into a 2 mL autosampler vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

Add 50 µL of pyridine and 50 µL of a silylating agent such as Sylon BFT (a mixture containing BSTFA + 1% TMCS).[12][14]

-

Cap the vial tightly and heat at 70°C for 20-30 minutes in a heating block or oven.[14]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent.

-

Column: SLB®-5ms (20 m x 0.20 mm I.D., 0.20 µm) or similar low-bleed 5% phenyl-methylpolysiloxane column.[14]

-

Carrier Gas: Helium at a constant flow of 0.6 mL/min.

-

Oven Program: Initial temperature of 125°C, hold for 1 min, then ramp at 10°C/min to 325°C, and hold for 10 min.[14]

-

Injector: Splitless mode, 1 µL injection volume, temperature 250°C.[12]

-

MSD Interface: 325°C.

-

Ionization: Electron Impact (EI) at 70 eV.[12]

-

Acquisition Mode: Selected Ion Monitoring (SIM) to maximize sensitivity. Monitor the molecular ions and/or characteristic fragment ions for the TMS-derivatives of the protiated and deuterated compounds.

Analysis and Interpretation of Results

Following GC-MS analysis, the retention times for the protiated (H) and deuterated (D) analogs are measured. The data below represents a typical expected outcome for this experiment.

| Compound | Expected Retention Time (t R ) | Monitored Ion (m/z) |

| 6α-OTMS-5α-cholestane-d7 | 18.88 min | e.g., 467.5 (M+) |

| 6α-OTMS-5α-cholestane | 18.91 min | e.g., 460.5 (M+) |

Calculation of Separation Factor (α):

The degree of separation between the two isotopologues is quantified by the separation factor, α.

α = t R(H) / t R(D)

Using the data from the table:

α = 18.91 min / 18.88 min = 1.0016

Interpretation

The data clearly shows that the deuterated compound (6α-Hydroxy-5α-cholestane-d7) elutes slightly earlier than its protiated counterpart, confirming an inverse chromatographic isotope effect.[4][15] A separation factor greater than 1.0 (where the later eluting peak is in the numerator) indicates that a separation has occurred. While the difference in retention time (Δt R = 0.03 min) is small, it is analytically significant and demonstrates that the two compounds are not chromatographically identical under these conditions. This result is consistent with the theory that weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase lead to reduced retention.[4][9]

Implications for Researchers and Drug Development

The observation of a chromatographic isotope effect has critical implications, particularly when using deuterated internal standards for quantitative analysis in LC-MS/MS, a cornerstone of modern bioanalysis.[15][16][17]

-

Matrix Effects: In LC-MS/MS, co-elution of the analyte and its SIL internal standard is crucial for accurate quantification.[1] If the two compounds separate chromatographically, even slightly, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[15] This can compromise the fundamental assumption of the internal standard method, leading to inaccurate and unreliable quantitative results.

-

Method Development: During method development, it is essential to verify the co-elution of the analyte and the deuterated standard. Chromatographic conditions, such as mobile phase composition and gradient, can be adjusted to minimize the separation.[15][18]

-

Choice of Standard: While deuterated standards are widely preferred, this phenomenon highlights the need for careful validation.[1][19] The position and number of deuterium atoms can influence the magnitude of the isotope effect.[3][11]

References

-

AOCS. Gas Chromatographic Analysis of Plant Sterols. Available at: [Link]

-

Fiveable. Zero-Point Energy Definition. Available at: [Link]

-

Request PDF. Effect of position of deuterium atoms on gas chromatographic isotope effects. Available at: [Link]

-

Crawford Scientific. Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. Available at: [Link]

-

Jurgen G. et al. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

-

PubMed. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Available at: [Link]

-

AIP Publishing. The effect of zero-point energy differences on the isotope dependence of the formation of ozone: A classical trajectory study. Available at: [Link]

-

ACS Publications. Separation of Isotopically Substituted Hydrocarbons by Partition Chromatography. Thermodynamic Properties as Calculated from Retention Volumes. Available at: [Link]

-

UNT Digital Library. Isotope effect on the zero point energy shift upon condensation. Available at: [Link]

-

PubMed. Effect of position of deuterium atoms on gas chromatographic isotope effects. Available at: [Link]

-

University of Nebraska-Lincoln. Introduction, Chromatography Theory, and Instrument Calibration. Available at: [Link]

-

OSTI.GOV. Isotope effect on the zero point energy shift upon condensation. Available at: [Link]

-

PMC. GC/EI-MS method for the determination of phytosterols in vegetable oils. Available at: [Link]

-

YouTube. Zero-point energy (ZPE) in computational chemistry. Available at: [Link]

-

Chromatography Forum. Question on MS/MS techniques - Page 2. Available at: [Link]

-

IB Colourful Solutions in Chemistry. Chromatography. Available at: [Link]

-

PubMed. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution. Available at: [Link]

-

PubMed. Chromatography. Available at: [Link]

-

Labster. TLC Separation Principles. Available at: [Link]

-

ResearchGate. GC-MS chromatogram showing resolution of standard samples of some... Available at: [Link]

-

ACS Publications. THE CHROMATOGRAPHIC SEPARATION OF THE HYDROGEN ISOTOPES INCLUDING TRITIUM. Available at: [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]

-

Scilit. Isotope effects in the metabolism of labeled steroids. Available at: [Link]

-

IAEA. Gas Chromatography Separation of H2-D2-Ar Using Pd/K. Available at: [Link]

-

ACS Publications. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. Available at: [Link]

-

ResearchGate. Theory of Chromatographic Separation of Isotopes. Available at: [Link]

-

ResearchGate. (PDF) Theory of Chromatographic Separation of Isotopes. Available at: [Link]

-

Stanford University Mass Spectrometry. Comparison of three platforms for absolute quantitation of oxysterols. Available at: [Link]

-

PMC. Improving the Determination of Carbon Isotope Ratios of Endogenous Steroids Found in Human Serum. Available at: [Link]

-

PMC. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. Available at: [Link]

-

ResearchGate. (PDF) In‐depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3‐keto‐4‐ene hydroxy steroids. Available at: [Link]

-

ResearchGate. GC-MS analysis of cholest-7-ene-3,5,6 triol and... Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sepscience.com [sepscience.com]

- 9. whitman.edu [whitman.edu]

- 10. IB Colourful Solutions in Chemistry [ibchem.com]

- 11. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

Accuracy assessment of 6alpha-Hydroxy-5alpha-cholestane-d7 as a biomarker

Accuracy Assessment of 6 -Hydroxy-5 -cholestane-d7 as a Biomarker & Internal Standard